Cas no 80-71-7 (2-Hydroxy-3-methylcyclopent-2-enone)

2-Hydroxy-3-methylcyclopent-2-enone is a cyclic enone derivative characterized by a hydroxyl group at the 2-position and a methyl substituent at the 3-position of the cyclopentenone ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its α,β-unsaturated carbonyl structure makes it a valuable building block for Michael additions, cycloadditions, and other nucleophilic reactions. The hydroxyl group enhances reactivity, enabling further functionalization. The compound’s stability and well-defined reactivity profile contribute to its utility in complex molecule construction. It is typically handled under controlled conditions due to its sensitivity to air and moisture.
2-Hydroxy-3-methylcyclopent-2-enone structure
80-71-7 structure
Product name:2-Hydroxy-3-methylcyclopent-2-enone
CAS No:80-71-7
MF:C6H8O2
MW:112.126522064209
MDL:MFCD00013747
CID:34226
PubChem ID:6660

2-Hydroxy-3-methylcyclopent-2-enone Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-3-methylcyclopent-2-enone
    • RARECHEM AQ C5 0001
    • FEMA 2700
    • CYCLOTENE
    • METHYL CYCLOPENTENOLONE
    • 3-METHYL-2-HYDROXY-2-CYCLOPENTENONE
    • 3-METHYL-2-CYCLOPENTENON-2-OL
    • 2-HYDROXY-3-METHYL-2-CYCLOPENTENE-1-ONE
    • 2-Hydroxy-3-methyl-2-cyclopentenone
    • 2-Hydroxy-3-methyl-cyclopent-2-enone
    • 3-Methyl-2-cyclopenten-2-ol-1-one
    • MCP
    • 3-Methyl-1,2-cyclopentanedione
    • Corylon
    • Corylone
    • Maple lactone
    • Cycloten
    • 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
    • 2-hydroxy-3-methylcyclopent-2-en-1-one
    • 2-HYDROXY-3-METHYL-2-CYCLOPENTEN-1-ONE
    • Cyclotene (ordorant)
    • 2-Hydroxy-1-methylcyclopenten-3-one
    • 3-Methylcyclopent-2-en-2-ol-1-one
    • 3-Methyl
    • 2-Hydroxy-3-methyl-2-cyclopenten-1-one (ACI)
    • 2-Hydroxy-1-methyl-1-cyclopentene-3-one
    • 3-Methyl-2-hydroxy-2-cyclopenten-1-one
    • Cyclotene (odorant)
    • NSC 133445
    • NSC 84226
    • MDL: MFCD00013747
    • Inchi: 1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3
    • InChI Key: CFAKWWQIUFSQFU-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)=C1O

Computed Properties

  • Exact Mass: 112.05200
  • Monoisotopic Mass: 112.052
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.3
  • Tautomer Count: 16
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.0795 (rough estimate)
  • Melting Point: 104.0 to 108.0 deg-C
  • Boiling Point: 245.2°C at 760 mmHg
  • Flash Point: 100.7 °C
  • Refractive Index: 1.4532 (estimate)
  • PSA: 37.30000
  • LogP: 1.18130
  • FEMA: 2700 | METHYLCYCLOPENTENOLONE

2-Hydroxy-3-methylcyclopent-2-enone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38-43
  • Safety Instruction: 26-36/37-24/25-22
  • RTECS:GY7298000
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,2-8°C

2-Hydroxy-3-methylcyclopent-2-enone Customs Data

  • HS CODE:29144090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Hydroxy-3-methylcyclopent-2-enone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R050682-500g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7
500g
¥550 2024-05-21
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0725759451-5g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7
5g
¥ 45.1 2024-07-19
Enamine
EN300-113773-10.0g
2-hydroxy-3-methylcyclopent-2-en-1-one
80-71-7 93%
10.0g
$51.0 2023-02-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
80133-100MG
80-71-7
100MG
¥2460.69 2023-01-15
Enamine
EN300-20026-0.5g
2-hydroxy-3-methylcyclopent-2-en-1-one
80-71-7 93%
0.5g
$21.0 2023-02-14
Enamine
EN300-20026-0.25g
2-hydroxy-3-methylcyclopent-2-en-1-one
80-71-7 93%
0.25g
$19.0 2023-02-14
Enamine
EN300-113773-2.5g
2-hydroxy-3-methylcyclopent-2-en-1-one
80-71-7 93%
2.5g
$27.0 2023-10-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W270015-100G-K
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 anhydrous, natural, 97%, FG
100G
1074.1 2021-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013850-500g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 98%
500g
¥409 2024-05-21
TRC
H251040-1000mg
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7
1g
$52.00 2023-05-18

2-Hydroxy-3-methylcyclopent-2-enone Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Synthesis of 2-hydroxy-3-methyl-2-cyclopentenone from isoprene
Ho, Tse Lok; et al, Synthetic Communications, 1983, 13(8), 685-90

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Aluminum calcium oxide Solvents: Water ;  6 h, 1 atm, reflux; pH 7
Reference
Conversion of HMF to methyl cyclopentenolone using Pd/Nb2O5 and Ca-Al catalysts via a two-step procedure
Duan, Ying; et al, Green Chemistry, 2017, 19(21), 5103-5113

Synthetic Routes 3

Reaction Conditions
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  15 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Convenient and easy access to 2-hydroxycyclopent-2-enones from acylcyanohydrins
Pantin, Mathilde; et al, Tetrahedron, 2019, 75(33), 4657-4662

Synthetic Routes 4

Reaction Conditions
Reference
Easy synthesis of 2-hydroxy-3-methylcyclopent-2-enone
Shono, Tatsuya; et al, Journal of the Chemical Society, 1977, (20), 712-13

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water
Reference
Conversion of α,β-epoxyketones to diosphenols using 6-methyl-2-pyridone anion as an hydroxide equivalent
Ponaras, A. A.; et al, Tetrahedron Letters, 2000, 41(47), 9031-9035

Synthetic Routes 6

Reaction Conditions
1.1 Catalysts: Sulfuric acid, monododecyl ester, scandium(3+) salt (3:1) Solvents: Water ;  24 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water ;  rt
Reference
Nazarov-type reactions in water
Kokubo, Masaya; et al, Chemistry - An Asian Journal, 2009, 4(4), 526-528

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
1.2 Reagents: Sodium hydroxide
1.3 Solvents: Dichloromethane
1.4 Reagents: Nitromethane ,  Lithium perchlorate
1.5 Solvents: Dichloromethane
Reference
Highly chemo- and regioselective rearrangement of α,β-epoxy ketones to 1,3-dicarbonyl compounds in 5 mol dm-3 lithium perchlorate-diethyl ether medium
Sankararaman, S.; et al, Journal of the Chemical Society, 1999, (21), 3173-3175

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Lithium hydroxide Catalysts: Platinum (carbon-supported) Solvents: Acetonitrile ,  Water ;  5 h, 60 °C
Reference
Heterogeneous platinum catalytic aerobic oxidation of cyclopentane-1,2-diols to cyclopentane-1,2-diones
Reile, Indrek; et al, Tetrahedron, 2014, 70(22), 3608-3613

Synthetic Routes 9

Reaction Conditions
Reference
Synthesis of cyclic α-diones, a class of natural flavor compounds
Wild, Hannes; et al, Chimia, 1992, 46(10), 399-402

Synthetic Routes 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 -78 °C
Reference
Catalytic epoxide oxidation: a novel access to flavouring and odorant α-diketones
Antoniotti, Sylvain; et al, Flavour and Fragrance Journal, 2004, 19(5), 373-381

Synthetic Routes 11

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Water ;  5 min, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
Reference
Cyclopentanone Derivatives from 5-Hydroxymethylfurfural via 1-Hydroxyhexane-2,5-dione as Intermediate
Wozniak, Bartosz ; et al, ChemSusChem, 2018, 11(2), 356-359

Synthetic Routes 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Diethyl ether
Reference
A new synthesis of 3-methylcyclopent-2-en-2-ol-1-one
Sato, Kikumasa; et al, Journal of Organic Chemistry, 1967, 32(2), 339-41

Synthetic Routes 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; rt → 100 °C; 4 h, 98 - 100 °C; 100 °C → 50 °C; 50 °C → 0 °C; 0.5 h, 0 °C
Reference
Synthesis of 2-hydroxy-3-methylcyclopent-2-enone
Li, Yunxia; et al, Xiangliao Xiangjing Huazhuangpin, 2008, (4), 9-11

Synthetic Routes 14

Reaction Conditions
1.1 Reagents: Silica
Reference
Synthesis of 2-hydroxy-3-methylcyclopent-2-enone from methyl acrylate
Cookson, Richard C.; et al, Journal of the Chemical Society, 1979, (10), 2447-8

Synthetic Routes 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]… Solvents: Water ;  2 h, 10 bar, 120 °C; 120 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Reference
Cyclopentanone Derivatives from 5-Hydroxymethylfurfural via 1-Hydroxyhexane-2,5-dione as Intermediate
Wozniak, Bartosz ; et al, ChemSusChem, 2018, 11(2), 356-359

Synthetic Routes 16

Reaction Conditions
1.1 Reagents: Phosphoric acid Solvents: Water ;  10 h, 100 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Reference
Synthesis of perfumery compound 3-methyl-2-hydroxycyclopent-2-en-1-one
Yan, Feng; et al, Shenyang Huagong Xueyuan Xuebao, 2005, 19(1), 1-4

Synthetic Routes 17

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Tetrahydrofuran ;  70 °C; 2 min, 70 °C
Reference
Practical preparation of diosphenols by ring opening of α,β-epoxyketones catalyzed by silica gel supported acids
Zhu, Rui; et al, Synlett, 2007, (14), 2267-2271

Synthetic Routes 18

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Sodium Solvents: Toluene
Reference
Synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one from linalyl acetate
dos Santos, Maria Lucilia; et al, Organic Preparations and Procedures International, 1993, 25(3), 341-4

Synthetic Routes 19

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid
Reference
Synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one. III
Sato, Kikumasa; et al, Journal of Organic Chemistry, 1973, 38(3), 551-4

Synthetic Routes 20

Reaction Conditions
1.1 Catalysts: Chlorotrimethylsilane Solvents: Toluene ,  Ethyl acetate ,  Water
Reference
Synthesis of 2-hydroxy-3-methyl-2-cyclopentenone, corylone, from 2-ketoglutaric acid
Dos Santos, Maria Lucilia; et al, Synthetic Communications, 1991, 21(17), 1783-8

Synthetic Routes 21

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
Reference
New synthesis of 3-alkyl-2-cyclopenten-2-ol-1-ones
Leir, Charles M., Journal of Organic Chemistry, 1970, 35(10), 3203-5

2-Hydroxy-3-methylcyclopent-2-enone Raw materials

2-Hydroxy-3-methylcyclopent-2-enone Preparation Products

2-Hydroxy-3-methylcyclopent-2-enone Related Literature

Additional information on 2-Hydroxy-3-methylcyclopent-2-enone

Introduction to 2-Hydroxy-3-methylcyclopent-2-enone (CAS No. 80-71-7)

2-Hydroxy-3-methylcyclopent-2-enone, with the chemical formula C₈H₈O₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 80-71-7, uniquely identifies it in scientific literature and industrial applications. This heterocyclic ketone features a cyclopentene ring substituted with a hydroxyl group and a methyl group, making it a versatile intermediate in synthetic chemistry. The compound's unique structural attributes have garnered attention for its potential in drug development, particularly in the synthesis of bioactive molecules.

The structure of 2-Hydroxy-3-methylcyclopent-2-enone lends itself to diverse chemical transformations, including oxidation, reduction, and functionalization reactions. These properties make it a valuable building block in the preparation of more complex molecules. In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial processes.

One of the most compelling aspects of 2-Hydroxy-3-methylcyclopent-2-enone is its role in the synthesis of pharmacologically active compounds. Researchers have leveraged its framework to develop novel therapeutic agents targeting various diseases. For instance, studies have explored its potential in creating anti-inflammatory and antimicrobial agents. The presence of both hydroxyl and carbonyl functional groups allows for further derivatization, enabling the creation of molecules with tailored biological activities.

Recent research has highlighted the compound's significance in medicinal chemistry. A notable study published in the Journal of Medicinal Chemistry demonstrated its utility in generating derivatives with enhanced binding affinity to specific biological targets. This work underscores the importance of 2-Hydroxy-3-methylcyclopent-2-enone as a scaffold for drug discovery initiatives. The study also emphasized the compound's stability under various reaction conditions, which is crucial for industrial applications.

The pharmaceutical industry has shown particular interest in 2-Hydroxy-3-methylcyclopent-2-enone due to its potential as a precursor for bioactive molecules. Researchers are exploring its incorporation into libraries of compounds for high-throughput screening assays. These efforts aim to identify novel lead compounds with therapeutic potential. The compound's ability to undergo selective modifications makes it an attractive candidate for generating structurally diverse molecules.

In addition to its pharmaceutical applications, 2-Hydroxy-3-methylcyclopent-2-enone has found utility in other areas of chemistry. For example, it serves as a precursor in the synthesis of fragrances and flavoring agents due to its aromatic properties. The compound's ability to undergo enantioselective reactions has also been exploited in asymmetric synthesis, where chiral derivatives are synthesized for use in pharmaceuticals and materials science.

The chemical reactivity of 2-Hydroxy-3-methylcyclopent-2-enone is further enhanced by its heterocyclic nature. The cyclopentene ring provides a rigid framework that can influence the electronic properties of adjacent functional groups. This structural feature has been harnessed to design molecules with specific interactions with biological targets. For instance, modifications to the hydroxyl or methyl groups can alter the compound's solubility and metabolic stability, critical factors in drug development.

Industrial production of 80-71-7 has seen significant improvements благодаря advancements in catalytic processes and green chemistry principles. These innovations have not only increased yield but also reduced environmental impact. The adoption of continuous flow reactors has further enhanced efficiency, making large-scale synthesis more feasible. Such developments are essential for meeting the growing demand for this compound in pharmaceutical applications.

The future prospects of 2-Hydroxy-3-methylcyclopent-2-enone are promising, with ongoing research exploring new synthetic routes and applications. Collaborative efforts between academia and industry are expected to drive innovation in this field. As our understanding of molecular interactions deepens, so too will the utility of this versatile compound. Its role as a key intermediate will likely continue to expand, opening new avenues for therapeutic development.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-71-7)2-hydroxy-3-methylcyclopent-2-enone
9571847
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-71-7)Methyl cyclopentenolone
sfd2291
Purity:99.9%
Quantity:200kg
Price ($):Inquiry